3-Bromo-5-iodophenol
Overview
Description
3-Bromo-5-iodophenol is an organic compound with the molecular formula C₆H₄BrIO It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to a benzene ring with a hydroxyl group
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-Bromo-5-iodophenol can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules. The halogen atoms in the molecule could potentially affect its stability and reactivity under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodophenol typically involves the halogenation of phenol. One common method is the sequential bromination and iodination of phenol. The process begins with the bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenol. This intermediate is then subjected to iodination using iodine and an oxidizing agent like potassium iodate to produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar halogenation process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Reactions: Derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Quinones or other oxidized phenolic compounds.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-Bromo-5-iodophenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.
Comparison with Similar Compounds
- 3-Bromo-4-iodophenol
- 2-Bromo-5-iodophenol
- 3-Bromo-5-chlorophenol
Comparison: 3-Bromo-5-iodophenol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQJLWQIUGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627098 | |
Record name | 3-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-20-7 | |
Record name | 3-Bromo-5-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570391-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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